3-Ethylpyrrolidine-3-carboxylic acid

Description

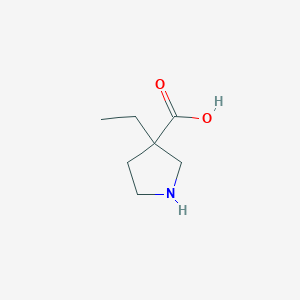

Structure

3D Structure

Properties

IUPAC Name |

3-ethylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-7(6(9)10)3-4-8-5-7/h8H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOVGXXGEKFORU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3 Ethylpyrrolidine 3 Carboxylic Acid Derivatives

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can undergo numerous transformations to yield a variety of derivatives. These reactions typically proceed via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by another nucleophile. msu.edu The reactivity of the carbonyl carbon is a key factor in these transformations.

Esters of 3-Ethylpyrrolidine-3-carboxylic acid can be synthesized through several methods, most commonly via Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and often the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com

Thioesters, which are analogues of esters with a sulfur atom replacing the ester oxygen, are also accessible from the carboxylic acid. Thioesters are generally more reactive toward nucleophilic attack than their oxygen-containing counterparts. libretexts.org Their formation can be achieved through methods that activate the carboxylic acid, followed by reaction with a thiol.

| Transformation | Reactants | Reagents/Conditions | Product |

| Esterification | This compound + Alcohol (e.g., Ethanol) | Acid Catalyst (e.g., H₂SO₄), Heat | Ethyl 3-ethylpyrrolidine-3-carboxylate |

| Thioesterification | This compound + Thiol (e.g., Ethanethiol) | Coupling Agent (e.g., DCC), DMAP | S-Ethyl 3-ethylpyrrolidine-3-carbothioate |

The formation of an amide bond is a cornerstone reaction of carboxylic acids, particularly in the context of peptide synthesis. Direct reaction of this compound with an amine is generally inefficient and requires high temperatures. khanacademy.org To facilitate this transformation under milder conditions, coupling reagents are employed. These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to improve efficiency and suppress side reactions. nih.govkhanacademy.org The process involves the in-situ formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond. khanacademy.org

The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, effectively reducing the acid to the corresponding (3-ethylpyrrolidin-3-yl)methanol. chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.ukyoutube.com Weaker reducing agents like sodium borohydride (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org

Stopping the reduction at the aldehyde stage is challenging because aldehydes are more reactive than carboxylic acids towards reducing agents. chemguide.co.uk However, the aldehyde can be obtained indirectly. The carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org

| Transformation | Starting Material | Reagent(s) | Product |

| Reduction to Alcohol | This compound | 1. LiAlH₄ in THF2. H₃O⁺ workup | (3-Ethylpyrrolidin-3-yl)methanol |

| Reduction to Aldehyde (Indirect) | 3-Ethylpyrrolidine-3-carbonyl chloride | LiAlH(Ot-Bu)₃ | 3-Ethylpyrrolidine-3-carbaldehyde |

Acid chlorides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in synthesis. msu.edulibretexts.org this compound can be converted to its corresponding acid chloride, 3-ethylpyrrolidine-3-carbonyl chloride, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.orgchemguide.co.ukcommonorganicchemistry.com The reaction with thionyl chloride is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.ukyoutube.com

Acid anhydrides can also be formed from the carboxylic acid. Symmetrical anhydrides can be prepared by dehydrating two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). Mixed anhydrides, which are more common in specialized applications like peptide synthesis, are formed by reacting the carboxylate with an acyl halide or another activated carboxylic acid derivative.

Reactivity of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring in this compound contains a secondary amine, which is the primary site of reactivity on the heterocyclic system. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.

The nitrogen atom of the pyrrolidine ring is a potent nucleophile and readily reacts with electrophiles. This allows for a variety of N-functionalization reactions.

N-Alkylation: The nitrogen can be alkylated by reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide byproduct. This reaction introduces an alkyl group onto the nitrogen atom.

N-Acylation: The nitrogen can be acylated by reaction with acid chlorides or acid anhydrides to form an N-acyl derivative (an amide). This is a common strategy for protecting the amine functionality or for building more complex molecular architectures. For example, reacting the pyrrolidine nitrogen with acetyl chloride would yield 1-acetyl-3-ethylpyrrolidine-3-carboxylic acid.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields N-sulfonamides.

Direct electrophilic or nucleophilic substitution on the carbon atoms of the saturated pyrrolidine ring is generally not a facile process and requires specialized methods, such as those involving radical intermediates or C-H activation strategies, which fall outside the scope of standard substitution reactions. nih.gov

Transformations at the Nitrogen Atom

The secondary amine of the pyrrolidine ring in this compound and its derivatives is a key site for chemical transformations. Common reactions at this nitrogen atom include N-acylation, N-alkylation, and the introduction of protecting groups, which are crucial for multi-step synthetic sequences.

N-Acylation: The nitrogen atom can act as a nucleophile, reacting with various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents. researchgate.net This transformation results in the formation of an amide bond. For instance, the reaction with benzyloxycarbonyl chloride (Cbz-Cl) is frequently employed to install the Cbz protecting group, a common strategy in peptide synthesis and medicinal chemistry. Several N-Cbz protected stereoisomers of 4-ethylpyrrolidine-3-carboxylic acid have been synthesized and are used as building blocks. pharmaffiliates.comnih.govpharmaffiliates.com

N-Alkylation: Direct alkylation of the nitrogen can be achieved using alkyl halides. This reaction typically proceeds via an SN2 mechanism. The process of N-dealkylation followed by re-alkylation with a different alkyl group is a valuable strategy for modifying the properties of amine-containing molecules. nih.gov For example, a methyl group on a related alkaloid could be removed and replaced with a different functionalized alkyl chain to alter its biological activity. nih.gov

A summary of common transformations at the nitrogen atom is presented below.

| Transformation | Reagent Class | Product Functional Group | Example Reagent |

| N-Acylation | Acid Halides, Anhydrides | Amide | Acetyl Chloride, Acetic Anhydride (B1165640) |

| N-Sulfonylation | Sulfonyl Halides | Sulfonamide | Tosyl Chloride |

| N-Alkylation | Alkyl Halides | Tertiary Amine | Methyl Iodide |

| N-Protection | Chloroformates, Dicarbonates | Carbamate | Benzyl Chloroformate (Cbz-Cl), Di-tert-butyl dicarbonate (B1257347) (Boc)2O |

Ring-Opening and Rearrangement Reactions

The pyrrolidine ring is a saturated, five-membered heterocycle and is generally stable under many reaction conditions. Ring-opening reactions are not common for simple derivatives like this compound unless the ring is activated by specific functional groups or subjected to significant ring strain.

While no specific examples of ring-opening or rearrangement reactions for this compound are prominent in the literature, related rearrangement reactions in other cyclic systems can provide context. For instance, the Favorskii rearrangement involves the transformation of an α-halo cycloalkanone into a ring-contracted carboxylic acid derivative upon treatment with a base. harvard.edu This proceeds through a cyclopropanone intermediate. Another example is the Wolff rearrangement, which can convert an α-diazo ketone into a ketene, often resulting in a ring contraction. harvard.edu

The Benzilic Acid Rearrangement converts a 1,2-diketone into an α-hydroxy carboxylic acid. libretexts.org These types of rearrangements typically require specific functional group arrangements not present in the parent this compound, and would necessitate prior functionalization of the pyrrolidine ring to be applicable.

Mechanistic Studies of Key Transformations

The mechanisms for the primary transformations of this compound derivatives are well-established in organic chemistry.

Nucleophilic Acyl Substitution: Reactions involving the carboxylic acid group or transformations like N-acylation proceed via the nucleophilic acyl substitution pathway. libretexts.org In the case of N-acylation, the pyrrolidine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride). This is followed by the departure of the leaving group (e.g., chloride ion), regenerating the carbonyl and forming the N-acyl product. The reactivity of carboxylic acid derivatives in these substitutions generally follows the order: acyl halide > anhydride > thioester > ester > amide. libretexts.org This trend is governed by the ability of the substituent to act as a leaving group and its electronic effect on the carbonyl carbon's electrophilicity. libretexts.org

SN2 Pathway: N-alkylation reactions with alkyl halides typically follow a bimolecular nucleophilic substitution (SN2) pathway. The nitrogen's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide ion in a single, concerted step.

In the nucleophilic acyl substitution mechanism, a key intermediate is the tetrahedral intermediate . libretexts.org When the nitrogen nucleophile attacks the carbonyl carbon of an acylating agent, the carbon's hybridization changes from sp² to sp³, forming a short-lived tetrahedral species with a negative charge on the oxygen atom. This intermediate then collapses by ejecting the best leaving group to form the final product. For example, in the reaction between the pyrrolidine nitrogen and an acid chloride, the tetrahedral intermediate expels a chloride ion to form the stable amide.

For SN2 reactions like N-alkylation, the reaction proceeds through a trigonal bipyramidal transition state . In this state, the incoming nucleophile (the pyrrolidine nitrogen) and the departing leaving group (the halide) are both partially bonded to the alkyl carbon, 180° apart from each other. This transition state is not a stable intermediate but rather the highest energy point along the reaction coordinate.

Structural Elucidation and Stereochemical Characterization

Spectroscopic Methods for Structural Confirmation

Spectroscopy is fundamental to confirming the molecular structure of 3-Ethylpyrrolidine-3-carboxylic acid, with each technique providing complementary information.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. One-dimensional (1D) and two-dimensional (2D) experiments are employed to assign all proton and carbon signals and confirm the connectivity.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically around 12 ppm, due to hydrogen bonding. pressbooks.publibretexts.org Protons on the carbon adjacent to the carboxylic acid are deshielded and absorb in the 2-3 ppm range. libretexts.org

The ¹³C NMR spectrum reveals the number of unique carbon environments. The carboxyl carbon is highly deshielded and characteristically absorbs in the 165 to 185 ppm region. pressbooks.publibretexts.org The carbons of the pyrrolidine (B122466) ring and the ethyl group appear at more upfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxyl (COOH) | ~12.0 (s, br) | ~175-183 |

| Pyrrolidine C2-H₂ | ~3.0-3.4 (m) | ~50-55 |

| Pyrrolidine C4-H₂ | ~2.9-3.3 (m) | ~45-50 |

| Pyrrolidine C5-H₂ | ~3.1-3.5 (m) | ~48-53 |

| Ethyl CH₂ | ~1.7-2.0 (q) | ~25-30 |

| Ethyl CH₃ | ~0.8-1.1 (t) | ~8-12 |

Note: s=singlet, t=triplet, q=quartet, m=multiplet, br=broad. Shifts are predictions based on general principles and data for similar structures.

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. scribd.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. scribd.com It would show correlations between the methyl and methylene (B1212753) protons of the ethyl group, as well as sequential correlations between the methylene protons around the pyrrolidine ring (H2-H4, H4-H5).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C couplings). scribd.com It allows for the unambiguous assignment of each carbon atom that bears hydrogen atoms by linking the proton shifts to the carbon shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is essential for connecting the different fragments of the molecule. scribd.com Key HMBC correlations for confirming the structure of this compound would include a correlation from the ethyl group's methylene protons to the C3 quaternary carbon of the pyrrolidine ring and to the carboxyl carbon. It would also show correlations from the pyrrolidine C2 and C4 protons to the C3 carbon, definitively placing the ethyl and carboxylic acid groups at the same position.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. The molecular formula C₇H₁₃NO₂ corresponds to a molecular weight of approximately 143.18 g/mol . chemscene.com In mass spectrometry, the fragmentation of carboxylic acids often involves characteristic losses. libretexts.org

Key fragmentation pathways for this compound would include:

Loss of a hydroxyl radical (-OH): Resulting in a peak at [M-17].

Loss of a carboxyl group (-COOH): Resulting in a peak at [M-45]. libretexts.orgyoutube.com

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the pyrrolidine ring is a common fragmentation pathway for amines.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (Da) | Identity | Fragmentation Pathway |

|---|---|---|

| 143 | [M]⁺ | Molecular Ion |

| 126 | [M-OH]⁺ | Loss of hydroxyl radical from COOH |

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. oregonstate.edu

The IR spectrum of this compound is expected to show several distinct absorption bands:

A very broad O-H stretching band for the carboxylic acid, typically appearing in the 2500-3300 cm⁻¹ region. orgchemboulder.com

A secondary amine N-H stretching band, which may be obscured by the broad O-H band.

A strong, sharp C=O (carbonyl) stretching band for the carboxylic acid, located between 1710 and 1760 cm⁻¹. pressbooks.puborgchemboulder.com

A C-O stretching band, found in the 1210-1320 cm⁻¹ range. orgchemboulder.com

C-H stretching bands for the alkyl portions of the molecule just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Strong, very broad |

| N-H (Amine) | 3300-3500 | Moderate, may overlap with O-H |

| C-H (Alkyl) | 2850-2960 | Strong, sharp |

| C=O (Carbonyl) | 1710-1760 | Strong, sharp |

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Absolute Configuration and Conformational Analysis

For chiral molecules like this compound, which has a stereocenter at the C3 position, X-ray crystallography is the definitive method for determining the absolute configuration (i.e., whether it is the R or S enantiomer). This technique requires a single, high-quality crystal of the compound.

The diffraction pattern of X-rays passing through the crystal allows for the calculation of a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of every atom, providing accurate measurements of bond lengths, bond angles, and torsional angles. This information not only establishes the absolute stereochemistry but also elucidates the preferred conformation of the five-membered pyrrolidine ring (e.g., envelope or twist conformation) in the solid state.

Determination of Enantiomeric and Diastereomeric Purity

Assessing the enantiomeric and diastereomeric purity of this compound involves techniques that can distinguish between its stereoisomers. Chiral chromatography and optical rotation measurements are two primary methods employed for this purpose.

Chiral chromatography is a powerful technique for separating enantiomers, allowing for the determination of their relative proportions, often expressed as enantiomeric excess (e.e.). This can be achieved through either direct or indirect methods.

High-Performance Liquid Chromatography (HPLC): Direct chiral HPLC separation involves the use of a chiral stationary phase (CSP). The stationary phase creates a chiral environment where the enantiomers of this compound form transient, diastereomeric complexes with differing stabilities. This difference in interaction strength leads to different retention times, allowing for their separation and quantification. Common CSPs used for separating chiral carboxylic acids include those based on polysaccharides (e.g., derivatized cellulose (B213188) or amylose), macrocyclic glycopeptides, and cyclodextrins.

Alternatively, an indirect method can be used. This involves derivatizing the racemic this compound with an enantiomerically pure chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, achiral HPLC column (e.g., a C18 reversed-phase column). The choice of derivatizing agent is crucial for achieving good separation and sensitive detection.

The following table outlines hypothetical parameters for a chiral HPLC analysis, as specific research data for this compound is not publicly available.

Gas Chromatography (GC): Chiral Gas Chromatography is another viable method for enantiomeric resolution. Due to the low volatility of amino acids, derivatization is a mandatory step before analysis. sigmaaldrich.com The carboxylic acid and the secondary amine groups of this compound must be converted into less polar, more volatile derivatives. colostate.edu A common two-step process involves esterification of the carboxyl group (e.g., with methanolic HCl) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride). sigmaaldrich.com

Once derivatized, the resulting compounds can be separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz The differential interaction between the derivatized enantiomers and the CSP allows for their separation. The enantiomeric excess can be calculated from the integrated peak areas in the resulting chromatogram.

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of plane-polarized light. libretexts.org Enantiomers rotate light to an equal extent but in opposite directions. masterorganicchemistry.com The direction of rotation to the right is termed dextrorotatory (+) and to the left is levorotatory (-). This measurement is performed using an instrument called a polarimeter.

The magnitude and direction of rotation are reported as the specific rotation ([α]) , which is a standardized value. The specific rotation is calculated from the observed rotation (α) using the following formula:

[α]λT = α / (l × c)

Where:

T is the temperature (usually 20 or 25 °C).

λ is the wavelength of the light (typically the sodium D-line, 589 nm).

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the sample in g/mL.

The specific rotation is a characteristic constant for a pure enantiomer under specified conditions (solvent, temperature, and wavelength). For a sample containing a mixture of enantiomers, the measured optical rotation can be used to determine the enantiomeric excess (e.e.), or optical purity, by comparing the sample's specific rotation to that of the pure enantiomer:

e.e. (%) = ([α]mixture / [α]pure enantiomer) × 100

While specific optical rotation values for this compound are not readily found in publicly accessible literature, the following table presents hypothetical data to illustrate how it would be reported.

Compound Reference Table

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons (electronic structure). For 3-Ethylpyrrolidine-3-carboxylic acid, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to find its lowest energy conformation. nih.gov

Table 1: Hypothetical Data Table of Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific experimental or calculated data for this molecule is not available in the reviewed literature.

| Parameter | Value |

|---|---|

| C-C (ring) Bond Length | ~1.54 Å |

| C-N (ring) Bond Length | ~1.47 Å |

| C=O Bond Length | ~1.21 Å |

| C-O Bond Length | ~1.35 Å |

| O-H Bond Length | ~0.97 Å |

| N-H Bond Length | ~1.01 Å |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule; a larger gap implies higher stability. For a related compound, (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, DFT studies were used to calculate these frontier orbitals. nih.gov

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. Red areas indicate regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas show positive potential (electron-poor), susceptible to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the carboxylic oxygen atoms and a positive potential near the acidic hydrogen and the hydrogen on the nitrogen atom.

Conformational Analysis and Molecular Dynamics Simulations

The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often referred to as "envelope" or "twist" forms. The presence of two substituents at the C3 position (an ethyl group and a carboxylic acid group) would influence the preferred conformation. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable ones.

Molecular Dynamics (MD) simulations could be used to study the dynamic behavior of this compound over time, particularly in a solvent like water. MD simulations model the movements of atoms and molecules, providing insights into how the compound interacts with its environment, its conformational flexibility at different temperatures, and the stability of intramolecular hydrogen bonds. Such simulations are valuable for understanding the behavior of complex organic molecules in solution.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structure verification. DFT calculations are commonly used to predict:

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This would help in assigning the characteristic peaks for the O-H stretch of the carboxylic acid, the N-H stretch of the amine, C=O stretch, and other functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule. These predicted values are instrumental in interpreting experimental NMR data and confirming the molecular structure. For instance, a DFT study on a different substituted pyrrolidine carboxylic acid successfully correlated calculated parameters with experimental spectroscopic findings. nih.gov

Computational Elucidation of Reaction Mechanisms

Theoretical chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, computational studies could elucidate the mechanisms of reactions such as esterification of the carboxyl group or acylation of the secondary amine. These studies would involve:

Mapping the potential energy surface of the reaction.

Identifying the structures of reactants, products, intermediates, and transition states.

Calculating the activation energies associated with each step.

This information provides a detailed, step-by-step picture of how the reaction proceeds, which is crucial for optimizing reaction conditions and predicting outcomes. While no specific reaction mechanism studies for this compound were found, research on the synthesis of other pyrrolidine derivatives demonstrates the utility of these computational approaches. rsc.orgnih.gov

In-depth Analysis of this compound Reveals Limited Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, detailed information specifically focusing on the chemical compound “this compound” as a versatile chemical synthon is not extensively available in the public domain. While the broader class of pyrrolidine-3-carboxylic acid derivatives is well-documented for its utility in organic synthesis and medicinal chemistry, specific research delineating the role of the 3-ethyl substituted analog in line with the requested detailed outline remains scarce.

The available information primarily points to the existence of derivatives of this compound, such as (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid, which are commercially available and suggest its use as a building block in more complex molecular structures. However, dedicated studies on the synthesis, applications, and specific contributions of the parent compound, this compound, are not readily found.

General methodologies for the synthesis of substituted pyrrolidine-3-carboxylic acids, often involving asymmetric Michael addition reactions, provide a foundational understanding of how such compounds can be prepared with high enantiomeric purity. These methods are crucial for creating chiral building blocks for various applications. The pyrrolidine scaffold itself is recognized as a privileged structure in medicinal chemistry due to its three-dimensional nature, which is advantageous for designing molecules with specific biological activities.

Research on related compounds, such as various alkyl-substituted pyrrolidine-3-carboxylic acids, highlights their application as constrained amino acid analogs and as scaffolds for the synthesis of diverse chemical libraries for drug discovery. It is plausible that this compound could be employed in a similar capacity, serving as a chiral building block for the synthesis of complex molecular architectures and contributing to the diversity of chemical libraries. However, without specific studies on this particular compound, any detailed discussion on its applications would be speculative and fall outside the strict parameters of the requested scientific article.

Due to the lack of specific and detailed research findings on "this compound" in the public domain, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline. The available data is insufficient to populate the requested sections on its role as a chiral building block, a precursor to complex molecules, the design of its derivatives, and its contribution to chemical library synthesis with the required level of detail and specific examples.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to pyrrolidine-3-carboxylic acid derivatives often rely on methods such as organocatalytic enantioselective Michael additions. researchgate.netnih.gov Researchers have developed two-step methods using readily available starting materials to produce these derivatives with high stereoselectivity. oist.jp However, the future of chemical synthesis lies in the development of methodologies that are not only efficient but also environmentally benign.

Future research should focus on creating novel and sustainable synthetic pathways to 3-Ethylpyrrolidine-3-carboxylic acid. This includes the exploration of:

Green Catalysis: Investigating the use of earth-abundant metal catalysts or biocatalysts (enzymes) to replace traditional heavy metal catalysts. This aligns with a broader trend in organic chemistry to develop eco-friendly oxidation reactions, for instance, using hydrogen peroxide in the presence of a selenium-containing catalyst in water for the synthesis of carboxylic acids. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Cascade reactions, where multiple bond-forming events occur in a single step, would be a particularly promising area of investigation.

Flow Chemistry: Adapting and developing continuous flow processes for the synthesis of this compound. Flow chemistry can offer improved safety, scalability, and reaction control compared to traditional batch processes.

C-H Activation Strategies: Expanding on recent advances in C(sp3)-H activation could provide highly efficient and selective routes to synthesize and derivatize the pyrrolidine (B122466) core. nih.gov This would allow for the direct functionalization of the pyrrolidine ring, bypassing the need for pre-functionalized substrates.

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of this compound is largely inferred from the known chemistry of its constituent functional groups—the secondary amine and the carboxylic acid. However, the specific steric and electronic environment created by the ethyl group at the C3 position may lead to unique and undiscovered reactivity.

Future investigations should systematically explore the transformation potential of this molecule:

Ring-Opening and Ring-Expansion Reactions: Investigating conditions that could induce selective ring-opening to generate novel linear amino acid derivatives or ring-expansion to form larger heterocyclic systems like piperidines.

Functionalization of the N-H Bond: While N-acylation and N-alkylation are standard transformations, exploring more complex derivatizations, such as the introduction of photo-responsive or electroactive groups, could be a fruitful avenue.

Carboxylic Acid Transformations: Moving beyond simple esterification or amide bond formation to explore less common transformations. This could include decarboxylative cross-coupling reactions to introduce new substituents at the C3 position or reduction to the corresponding alcohol to create a chiral 1,3-amino alcohol scaffold.

Domino Reactions: Designing multi-step reactions that proceed in a single pot, initiated by a transformation at either the amine or the carboxylic acid, leading to complex molecular architectures.

Integration with Artificial Intelligence for Retrosynthesis and Reaction Prediction

For a target molecule like this compound and its derivatives, AI can be a powerful tool for:

Novel Route Discovery: AI algorithms can analyze the structure and identify unique bond disconnections, suggesting innovative retrosynthetic strategies that bypass known synthetic challenges. mdpi.com This data-driven approach can uncover non-intuitive pathways to complex molecules. nih.gov

Reaction Optimization: Machine learning models can predict the optimal reaction conditions (catalyst, solvent, temperature) to maximize yield and selectivity, reducing the empirical effort required in the laboratory.

Predicting Reactivity: AI can be trained to predict the reactivity of specific sites on the molecule, guiding chemists in planning selective derivatizations and transformations. This is particularly valuable for complex scaffolds where multiple reactive sites exist.

Accelerating Drug Discovery: Platforms that integrate AI-guided retrosynthesis with structural biology and generative chemistry can accelerate the design and synthesis of novel derivatives for medicinal chemistry research. jelsciences.com

Expanding the Utility in Advanced Materials Chemistry

The rigid, chiral scaffold of this compound makes it an attractive building block for the construction of advanced materials. While specific properties are yet to be determined, the potential applications are broad.

Future research should explore its incorporation into:

Chiral Polymers: Using the molecule as a monomer in polymerization reactions could lead to the creation of novel chiral polymers. These materials could find applications in chiral chromatography, asymmetric catalysis, or as advanced optical materials.

Metal-Organic Frameworks (MOFs): The carboxylic acid and amine functionalities provide ideal coordination sites for metal ions, making it a suitable candidate for a chiral linker in the synthesis of MOFs. These porous materials could be explored for applications in gas storage, separation, and enantioselective catalysis.

Supramolecular Assemblies: The molecule's ability to form hydrogen bonds and other non-covalent interactions could be exploited to create well-ordered supramolecular structures such as gels, liquid crystals, or nanotubes.

Addressing Stereochemical Challenges in Complex Derivatizations

The presence of a quaternary stereocenter at the C3 position is a defining feature of this compound. While syntheses can be designed to control this center, further derivatization of the pyrrolidine ring presents significant stereochemical challenges.

A critical area for future research will be the development of methods to control the stereochemistry of subsequent transformations:

Diastereoselective Functionalization: When introducing new substituents to the pyrrolidine ring (e.g., at C2, C4, or C5), new stereocenters are often created. Research is needed to develop highly diastereoselective reactions that allow for the precise control of the relative stereochemistry of these new centers in relation to the fixed C3 center.

Substrate-Controlled Reactions: Investigating how the existing stereocenter and the conformation of the pyrrolidine ring can be used to direct the stereochemical outcome of reactions at other positions on the ring.

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemistry of reactions on prochiral derivatives of this compound. This would be crucial for synthesizing specific, enantiomerically pure diastereomers. researchgate.net The development of efficient synthetic routes that allow for full enantiocontrol is paramount for creating structurally diverse analogs for further study. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.